molecular formula C28H17N3O8S B11085837 (2E,5Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one

(2E,5Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one

Cat. No.: B11085837
M. Wt: 555.5 g/mol
InChI Key: CKZBZKRQCTVPFN-CCMSZCLZSA-N
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Description

The compound (2E,5Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one is a complex organic molecule featuring multiple functional groups, including benzodioxole, nitrophenyl, furan, and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzodioxole Derivatives: Starting with the synthesis of 1,3-benzodioxole derivatives through the reaction of catechol with methylene chloride in the presence of a base.

    Synthesis of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide, followed by cyclization.

    Coupling Reactions: The benzodioxole derivatives are then coupled with the thiazolidinone core using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Final Assembly: The final compound is assembled through a series of condensation reactions, often under reflux conditions, to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and thiazolidinone moieties.

    Reduction: Reduction reactions can target the nitro group on the phenyl ring, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazolidinone core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural complexity allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a subject of interest in pharmaceutical research.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for more complex molecules in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (2E,5Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and interact with multiple biological targets makes it a versatile compound for research and application.

Properties

Molecular Formula

C28H17N3O8S

Molecular Weight

555.5 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H17N3O8S/c32-27-26(13-20-6-9-21(39-20)16-2-1-3-19(10-16)31(33)34)40-28(29-17-4-7-22-24(11-17)37-14-35-22)30(27)18-5-8-23-25(12-18)38-15-36-23/h1-13H,14-15H2/b26-13-,29-28?

InChI Key

CKZBZKRQCTVPFN-CCMSZCLZSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N=C3N(C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])/S3)C6=CC7=C(C=C6)OCO7

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=C3N(C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])S3)C6=CC7=C(C=C6)OCO7

Origin of Product

United States

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